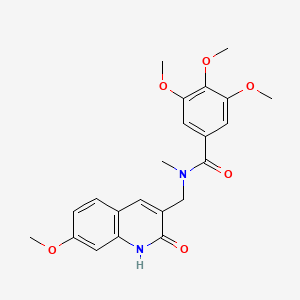
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide is not fully understood. However, it has been suggested that the compound may exert its biological activities by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In addition, it has been found to have antimicrobial activity against a variety of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide in lab experiments is its diverse biological activities. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile tool for studying various biological processes. Another advantage is that the synthesis method for this compound is well-established and yields high purity and yield.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments and to design new experiments based on the compound's mode of action. Another limitation is that the compound may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many future directions for research on N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide. One possible direction is to investigate the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail, in order to gain a better understanding of its biological activities. Finally, future research could focus on optimizing the synthesis method for this compound, in order to improve its purity and yield.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide involves the reaction of 3,4,5-trimethoxybenzaldehyde with N-methyl-2-(quinolin-3-yl)ethanamine in the presence of acetic acid and sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-24(22(26)14-9-18(28-3)20(30-5)19(10-14)29-4)12-15-8-13-6-7-16(27-2)11-17(13)23-21(15)25/h6-11H,12H2,1-5H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKHVGXBVJWZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C(C=C2)OC)NC1=O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

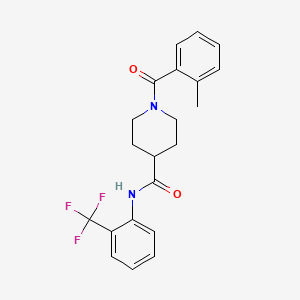
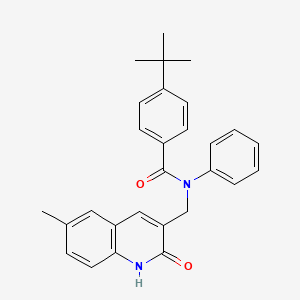
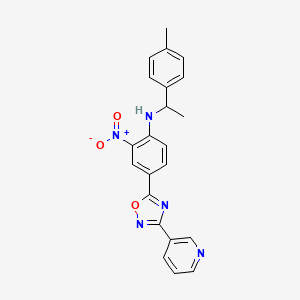
![Methyl 1-ethyl-2-(hydroxydiphenylmethyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B7702655.png)
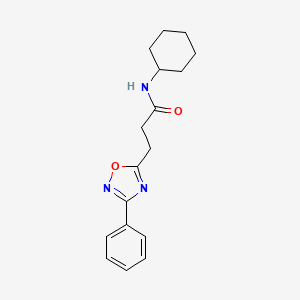


![N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide](/img/structure/B7702680.png)
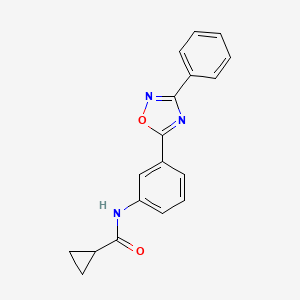
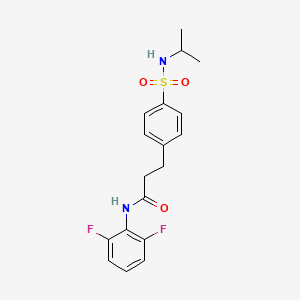
![3,4,5-triethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702708.png)
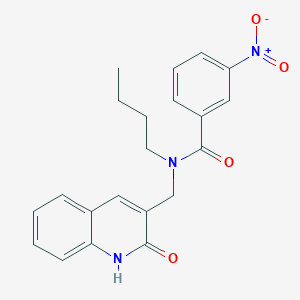
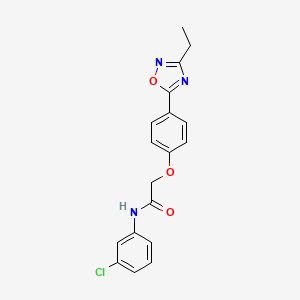
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7702742.png)